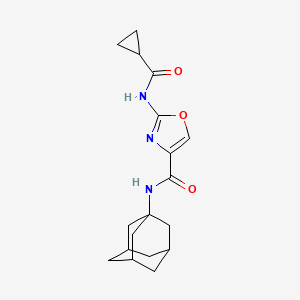

N-((3s,5s,7s)-孔雀石-1-基)-2-(环丙基甲酰胺)噁唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

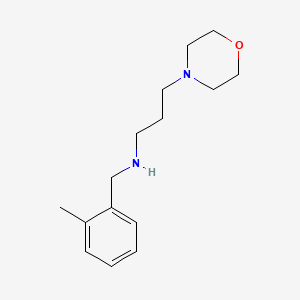

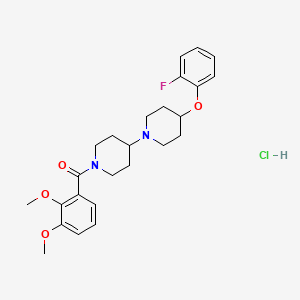

The synthesis of compounds related to N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide often involves multi-step synthetic routes, including the formation of the adamantane backbone, incorporation of the oxazole ring, and the introduction of cyclopropanecarboxamido groups. Microwave-assisted synthesis methods have been applied for the efficient coupling of adamantyl moieties with N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showcasing the adaptability of adamantane in chemical synthesis (Göktaş et al., 2012).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of a rigid, cage-like adamantane core, providing a unique three-dimensional framework conducive to specific molecular interactions. The crystal structure analysis of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, highlights the capacity of such molecules to form stable crystalline structures, useful in determining their stereochemical attributes and aiding in the design of molecules with desired biological activities (Lu et al., 2021).

Chemical Reactions and Properties

Adamantane and its derivatives participate in various chemical reactions, leveraging the reactivity of the cyclopropane and oxazole moieties for further functionalization. The adamantane structure contributes to the stability and reactivity of these compounds, enabling the exploration of a wide range of chemical transformations. The synthesis and functionalization of adamantane-based compounds have been extensively studied, demonstrating their versatility in organic synthesis and potential applications in developing new chemical entities (Odyntsova, 2017).

Physical Properties Analysis

The physical properties of adamantane derivatives, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The bulky adamantane core imparts a high degree of molecular rigidity, affecting the compound's physical state and its behavior in different solvents. These properties are crucial in determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Soselia et al., 2020).

Chemical Properties Analysis

The chemical properties of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide and similar compounds are characterized by their stability, reactivity, and interactions with biological molecules. The adamantane core contributes to the high stability of these compounds under various conditions, while the functional groups attached to this core determine their reactivity and potential biological activity. The interaction of these compounds with biological targets can be influenced by their ability to form hydrogen bonds and other non-covalent interactions, which is critical in the context of drug design and medicinal chemistry applications (Dybowski et al., 2020).

科学研究应用

分析特性

一项研究深入探讨了金刚烷衍生物的全面分析特性,重点关注它们通过各种光谱和色谱技术进行鉴定。这些详细的分析数据对法医、毒理学和临床目的至关重要,突显了这些化合物在法律和医学调查中的重要性(Dybowski et al., 2020)。

抗病毒活性

金刚烷衍生物已被探索其抗病毒特性,特别是对抗流感病毒。一项研究展示了合成具有显著抗流感活性的金刚基取代的羧酰胺衍生物,展示了这些化合物在开发新型抗病毒药物中的潜力(Göktaş等,2012)。

抗菌和抗炎应用

对金刚烷-异硫脲混合物衍生物的研究揭示了它们强大的广谱抗菌活性和体内降糖效应,暗示了它们在治疗细菌感染和糖尿病中的用途(Al-Wahaibi et al., 2017)。另一项研究侧重于合成新型金刚烷衍生物,突出了它们对癌细胞系的细胞毒作用以及在癌症治疗中的潜力(Turk-Erbul et al., 2021)。

代谢谱分析和药物开发

金刚烷化合物的代谢谱分析对于理解它们的药代动力学和增强药物设计至关重要。一项研究鉴定了具有金刚基的合成大麻素的氧化代谢物,为这些化合物的代谢途径提供了见解(Honrao et al., 2020)。

作用机制

Adamantane derivatives are often synthesized by reacting adamantane with other compounds. For example, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid .

In terms of pharmacokinetics, the properties of adamantane derivatives can vary widely depending on the specific compound and its structure. Some adamantane derivatives have been found to have good bioavailability and can cross the blood-brain barrier, which makes them potential candidates for treating neurological disorders .

属性

IUPAC Name |

N-(1-adamantyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-15(13-1-2-13)20-17-19-14(9-24-17)16(23)21-18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,21,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUDLBLFBIQOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)